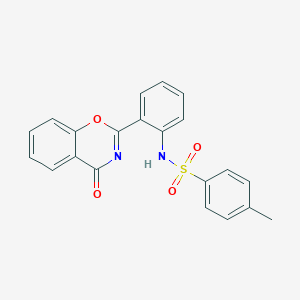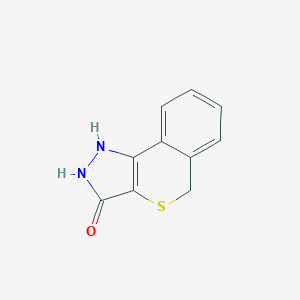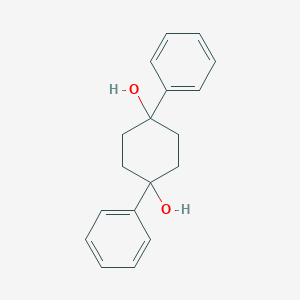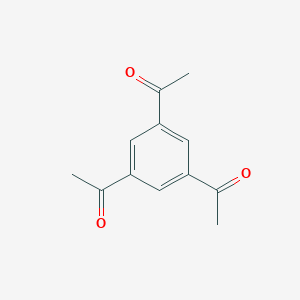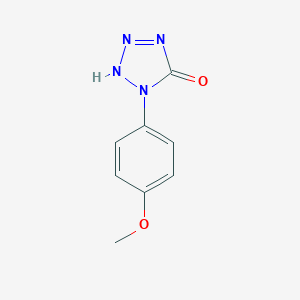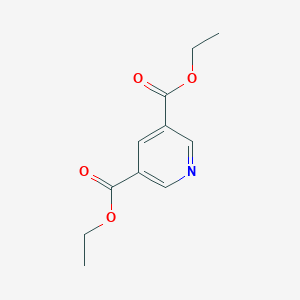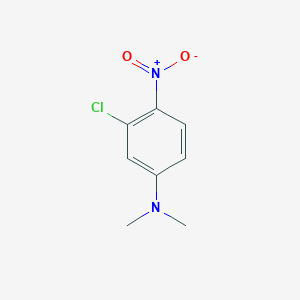
3-chloro-N,N-dimethyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N,N-dimethyl-4-nitroaniline is a chemical compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as acetone, chloroform, and benzene. This compound is used in various research fields, including medicine, biochemistry, and environmental science.
Mécanisme D'action
The mechanism of action of 3-chloro-N,N-dimethyl-4-nitroaniline is not well understood. However, it is known to inhibit the growth of microorganisms by interfering with their metabolic processes. It is also known to inhibit the activity of enzymes that are involved in the biosynthesis of essential molecules in microorganisms.
Effets Biochimiques Et Physiologiques
3-chloro-N,N-dimethyl-4-nitroaniline has been shown to have antimicrobial properties. It has been used in the development of antibiotics that are effective against a wide range of microorganisms. It is also known to have anti-inflammatory properties, and it has been used in the treatment of various inflammatory conditions. However, the compound has not been extensively studied for its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N,N-dimethyl-4-nitroaniline in lab experiments is its antimicrobial properties. It can be used to study the growth and metabolism of microorganisms. It is also a useful reagent in the synthesis of other chemical compounds. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling it.
Orientations Futures
There are several future directions for the research on 3-chloro-N,N-dimethyl-4-nitroaniline. One direction is the study of its mechanism of action. More research is needed to understand how this compound inhibits the growth of microorganisms. Another direction is the development of new drugs and pharmaceuticals based on this compound. It has shown promise in the treatment of various inflammatory conditions, and more research is needed to explore its potential in this area. Additionally, the synthesis of new chemical compounds using 3-chloro-N,N-dimethyl-4-nitroaniline as a reagent is an area of future research. New compounds with novel properties can be synthesized using this compound as a starting material.
Méthodes De Synthèse
The synthesis of 3-chloro-N,N-dimethyl-4-nitroaniline involves the reaction between 3-chloro-4-nitroaniline and dimethyl sulfate. The reaction is carried out in the presence of anhydrous potassium carbonate and dimethylformamide. The yield of the product is around 80%.
Applications De Recherche Scientifique
3-chloro-N,N-dimethyl-4-nitroaniline is used in various scientific research applications. It is commonly used as a reagent in the synthesis of other chemical compounds. It is also used in the development of new drugs and pharmaceuticals. This compound is known to have antimicrobial properties, and it has been used in the development of antibiotics. It is also used in the study of enzyme kinetics and in the analysis of protein structure.
Propriétés
Numéro CAS |
17815-98-4 |
|---|---|
Nom du produit |
3-chloro-N,N-dimethyl-4-nitroaniline |
Formule moléculaire |
C8H9ClN2O2 |
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
3-chloro-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C8H9ClN2O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,1-2H3 |
Clé InChI |
WIMREYFCEAFIOB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



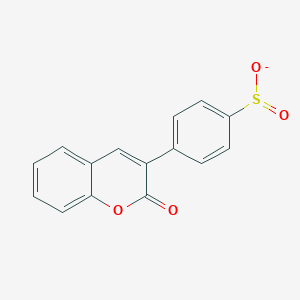
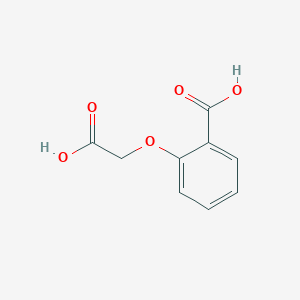
![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
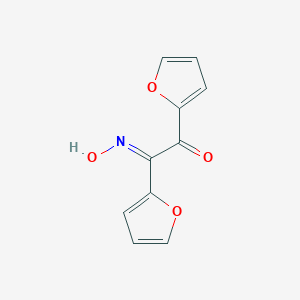
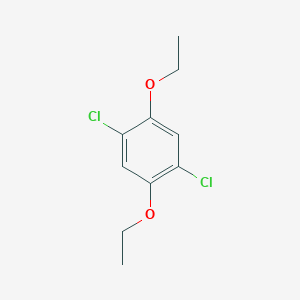
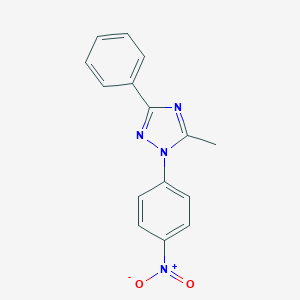
![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
